Acriflavin-Biotin Conjugate

Beschreibung

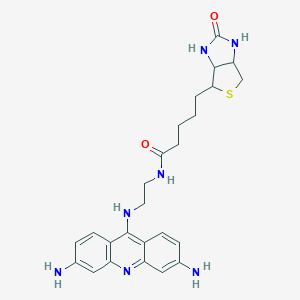

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-[(3,6-diaminoacridin-9-yl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N7O2S/c26-14-5-7-16-18(11-14)30-19-12-15(27)6-8-17(19)23(16)29-10-9-28-22(33)4-2-1-3-21-24-20(13-35-21)31-25(34)32-24/h5-8,11-12,20-21,24H,1-4,9-10,13,26-27H2,(H,28,33)(H,29,30)(H2,31,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQMAHVCTUSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCNC3=C4C=CC(=CC4=NC5=C3C=CC(=C5)N)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401655 | |

| Record name | Acriflavin-Biotin Conjugate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041387-90-9 | |

| Record name | Acriflavin-Biotin Conjugate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Acriflavin Biotin Conjugates

Strategies for Acriflavin-Biotin Conjugate Synthesis

The synthesis of a stable and functional this compound hinges on the successful linkage of the two parent molecules. nih.gov The primary structure of the most common conjugate is N-[2-[(3,6-Diaminoacridin-9-yl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide. nih.govclearsynth.com This structure indicates that a derivative of acriflavine (B1215748), featuring an ethylamine (B1201723) substituent at the 9-position, is coupled to biotin (B1667282) via an amide bond.

The formation of the amide bond between the acriflavine and biotin moieties is typically achieved through standard chemical conjugation techniques. cymitquimica.com These methods generally involve the activation of biotin's carboxylic acid group to make it reactive toward the primary amine on the modified acriflavine. Common chemical cross-linking agents used for such conjugations include carbodiimides, often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), to form a more stable, reactive ester intermediate. creative-biolabs.com This NHS ester of biotin can then efficiently react with the amino group on the acriflavine derivative to form a stable amide linkage. creative-biolabs.com

The process can be summarized in two main steps:

Activation : The carboxylic acid group of biotin is activated. This is often done using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). creative-biolabs.com

Conjugation : The activated biotin is then mixed with the amino-functionalized acriflavine derivative, leading to the formation of the conjugate. creative-biolabs.com

| Reagent Class | Specific Example | Reactive Groups Targeted | Bond Formed |

|---|---|---|---|

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxyl (on Biotin) and Amine (on Acriflavine derivative) | Amide |

| Active Esters | NHS (N-hydroxysuccinimide) Ester of Biotin | Amine (on Acriflavine derivative) | Amide |

Research in the related field of antibody-drug conjugates (ADCs) has shown that linker composition significantly impacts stability and biological activity. nih.gov For instance, incorporating hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), can enhance solubility and reduce non-specific binding. biopharminternational.com The length of the linker is also a critical parameter. A linker must be long enough to prevent steric hindrance between the acriflavine moiety and the binding of biotin to avidin (B1170675) or streptavidin. nih.gov In a study on biotinylated phallotoxins, a derivative with a longer 12-atom spacer chain showed significantly better binding to its target compared to those with shorter or no spacers. nih.gov Furthermore, specialized linkers, such as those containing disulfide bonds, can be designed to be cleavable under specific conditions, like the reducing environment inside a cell, allowing for the controlled release of the acriflavine component. creighton.edu

Chemical Conjugation Approaches

Derivatization of Acriflavin-Biotin Conjugates for Specific Research Applications

The basic this compound structure can be further derivatized to tailor its properties for highly specific research tasks, from enhancing its performance in delivery systems to creating probes for advanced imaging and cellular studies.

Incorporating acriflavin-biotin conjugates into polymeric systems can impart valuable properties, such as sustained release and enhanced stability. google.com Research has demonstrated that acriflavine can be formulated into biocompatible and biodegradable polymer matrices, such as polyanhydrides, for long-term, localized delivery. google.com This approach could be adapted for the conjugate, allowing for its gradual release in a research model.

Another strategy involves using the biotin moiety as an anchor. For example, biotinylated polymers can be self-assembled with avidin or streptavidin to form hydrogels. rsc.org An this compound could be incorporated into such a system, leveraging the high-affinity biotin-avidin interaction to create a stable, functional biomaterial. rsc.orgresearchgate.net These polymer-based systems can protect the conjugate from degradation and facilitate its targeted delivery in various experimental setups. nih.gov

The dual-functionality of the this compound makes it an excellent candidate for development into imaging and labeling probes. rsc.org Acriflavine is inherently fluorescent, while biotin serves as a high-affinity tag for detection systems based on avidin or streptavidin. nih.govatto-tec.com

For imaging applications, the conjugate can be used to label specific cellular structures or proteins. The biotin end binds to an avidin- or streptavidin-tagged target, and the acriflavine end provides the fluorescent signal for visualization under a microscope. nih.gov This system allows for highly specific and sensitive detection. To enhance imaging, the acriflavine moiety's fluorescence can be optimized by selecting excitation wavelengths that minimize cellular autofluorescence, typically above 550 nm. atto-tec.com Furthermore, the biotin tag can be used in conjunction with avidin conjugated to other reporters, such as enzymes for colorimetric assays or gold nanoparticles for electron microscopy. nih.gov

To understand and optimize the biological or biochemical activity of acriflavin-biotin conjugates, researchers design and synthesize a series of analogs for structure-activity relationship (SAR) studies. mdpi.comuchicago.edu SAR studies involve systematically modifying different parts of the molecule—the acridine (B1665455) core, the linker, and the biotin moiety—and evaluating how these changes affect its function. sci-hub.se

For instance, a study on a series of novel acridine-biotin conjugates evaluated their antiproliferative activity against various cancer cell lines. sci-hub.se By varying the substituents on the acridine ring and modifying the linker, researchers could identify which chemical features were associated with the highest cytotoxicity. sci-hub.se This systematic approach allows for the rational design of more potent or selective compounds. Modifications could include altering the length and composition of the linker or substituting various groups on the acridine rings to modulate properties like lipophilicity, charge, and steric profile. nih.govnih.govmdpi.com

| Compound Modification Area | Type of Modification | Observed Impact on Activity (Example) |

|---|---|---|

| Acridine Core | Substitution on the acridine ring system | Modulates antiproliferative activity against cancer cell lines (e.g., HepG2, HCT-116). |

| Linker | Varying the chemical structure between acridine and biotin | Influences the potency and specificity of the conjugate's biological effect. |

| Overall Structure | Creation of a diverse series of conjugates | Identified a lead compound with IC50 values of 5.99, 8.84, and 7.80 µM against HepG2, HCT-116, and MCF-7 cell lines, respectively. |

Molecular and Cellular Interaction Mechanisms of Acriflavin Biotin Conjugates

Intracellular Trafficking and Localization Studies of the Conjugate

Once inside the cell, the acriflavin-biotin conjugate's journey and final destination are critical to its research application. The biotin (B1667282) moiety can be used in conjunction with avidin-based detection systems, such as avidin-gold colloids, to visualize the intracellular trafficking of the conjugate through electron microscopy. nih.gov This allows for the localization of the conjugate on the cell surface or within intracellular compartments. nih.gov

Research using fluorescently labeled molecules has shown that after internalization, conjugates can be trafficked through various endosomal compartments. For instance, some studies have demonstrated the co-localization of endocytosed materials with markers for early endosomes (Rab-5) and lysosomes. google.com The specific pathway and ultimate localization can depend on the nature of the entire conjugate, the cell type, and the mechanism of uptake.

The acriflavin component, being a DNA intercalator, is expected to localize in the nucleus. researchgate.net Therefore, a successful this compound designed for nuclear action would need to be efficiently released from any endosomal or lysosomal compartments and transported into the nucleus. The efficiency of this endosomal escape and subsequent nuclear import is a key area of investigation in the development of such conjugates.

Molecular Interactions of the Acriflavin Moiety within Biological Systems

Acriflavine (B1215748) is a versatile molecule with multiple biological targets, primarily due to its ability to interact with nucleic acids and modulate enzyme activity. nih.gov

Acriflavine is a well-known DNA intercalating agent. researchgate.netnih.gov It is a planar aromatic molecule that inserts itself between the base pairs of the DNA double helix. mdpi.com This intercalation can alter the structure of the DNA strand, leading to potential mutations or apoptosis. nih.gov The binding of acriflavine to DNA can be observed through spectroscopic changes, such as a red-shift in its absorption spectrum and quenching of its natural fluorescence. mdpi.com

The interaction is not random; studies have shown that acriflavine and its components, like proflavine, may exhibit a preference for certain DNA sequences, such as alternating purine-pyrimidine sequences. nih.gov This intercalation can interfere with crucial cellular processes like DNA replication and transcription. nih.govmdpi.com The ability of acriflavine to induce DNA damage is also linked to its photosensitivity, with light exposure potentially enhancing its toxic effects. nih.gov In some research contexts, this DNA-damaging property is explored for its potential to induce cell death in targeted cells.

Beyond DNA intercalation, acriflavine has been shown to inhibit the activity of several key enzymes in research models. nih.gov

Topoisomerases: Acriflavine acts as an inhibitor of both topoisomerase I and topoisomerase II. nih.govnih.gov These enzymes are essential for managing DNA topology during replication, transcription, and recombination by creating transient single- and double-strand breaks in the DNA. mdpi.com By binding to the DNA and the topoisomerase enzymes, acriflavine can stabilize the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands and leading to cytotoxic DNA breaks. nih.govmdpi.com

Protein Kinases: Acriflavine has been reported to inhibit various protein kinases. nih.gov For example, it can inhibit the phosphorylation of AKT and RSK2. nih.gov Protein kinases are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these enzymes, acriflavine can disrupt these signaling cascades. For instance, acriflavine has been shown to inhibit protein kinase C, which can have downstream effects on other cellular processes. nih.gov

The multidirectional activity of acriflavine, targeting both DNA and key enzymes, makes its conjugate with biotin a subject of interest in various research applications aimed at understanding and manipulating cellular functions. nih.gov

Interaction with Hypoxia-Inducible Factor (HIF-1α) Pathways in Research Contexts

The acriflavine component of the conjugate is a recognized inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α). In research settings, acriflavine has been shown to directly interfere with the HIF-1 signaling pathway, which is a critical mediator of the cellular response to low oxygen conditions (hypoxia). uni-due.dethermofisher.com Under hypoxic conditions, the HIF-1α subunit is stabilized, translocates to the nucleus, and dimerizes with the constitutively expressed HIF-1β subunit. uni-due.de This heterodimer then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating the transcription of dozens of genes involved in processes like angiogenesis, glucose metabolism, and cell survival. uni-due.dethermofisher.com

Acriflavine exerts its inhibitory effect by directly binding to the Per-ARNT-Sim (PAS) B domain of HIF-1α. uni-due.deacs.org This binding action physically blocks the heterodimerization of HIF-1α with its partner, HIF-1β. uni-due.de By preventing the formation of the functional HIF-1 transcription factor complex, acriflavine effectively inhibits the subsequent activation of hypoxia-responsive genes. uni-due.deacs.org This mechanism has been identified in studies using cell-based luciferase assays designed to screen for inhibitors of HIF dimerization. uni-due.de Research has confirmed that acriflavine's ability to disrupt the HIF-1α/HIF-1β interaction leads to a reduction in tumor growth and vascularization in research models. uni-due.de While most studies focus on its role under hypoxic conditions, acriflavine has also been used as a tool to investigate HIF-1α-regulated pathways in melanoma cells under normoxic (normal oxygen) conditions, where it was found to downregulate the expression of the HIF-1α target, pyruvate (B1213749) dehydrogenase kinase 1 (PDK1). nih.gov

Influence on STAT5 Signaling in Research Models

In addition to its well-documented effects on the HIF pathway, the acriflavine moiety has been demonstrated to influence Signal Transducer and Activator of Transcription 5 (STAT5) signaling in cancer research models. Specifically, in studies involving chronic myeloid leukemia (CML) and acute myeloid leukemia (AML) cell lines, acriflavine treatment was shown to inhibit cell growth and survival even under normoxic conditions. nih.govnih.gov

This anti-leukemic activity was linked to a significant impact on STAT5 proteins. Research demonstrated that acriflavine down-regulates the expression of both STAT5A and STAT5B in CML and AML cells. nih.govnih.gov This effect on STAT5 expression occurs in a manner that is independent of HIF, indicating a separate mechanism of action. nih.govnih.gov While STAT3 and STAT5 are both considered therapeutic targets in myeloid leukemias, acriflavine's ability to reduce STAT5 expression is noteworthy as STAT5 is considered essential for the maintenance of CML. nih.gov The modulation of STAT5 signaling by acriflavine is a key component of its antineoplastic properties observed in these research contexts. nih.govmoleculardepot.com

Table 1: Summary of Acriflavine Moiety Interactions in Research Models

| Target Pathway | Interacting Protein | Observed Effect in Research Models | Cell Models | Citations |

|---|---|---|---|---|

| HIF-1 Pathway | HIF-1α (PAS-B Domain) | Prevents heterodimerization with HIF-1β, inhibiting transcription of hypoxia-responsive genes. | Various cancer cell lines | uni-due.de, acs.org |

| STAT Signaling | STAT5A, STAT5B | Down-regulates protein expression. | Myeloid leukemia cells (CML, AML) | nih.gov, nih.gov |

Molecular Interactions of the Biotin Moiety within Conjugate Systems

Avidin (B1170675)/Streptavidin Binding Kinetics in Research Constructs

The biotin moiety of the conjugate serves as a high-affinity anchor due to its exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin. thermofisher.com This interaction is one of the strongest known between a protein and a small-molecule ligand, forming the basis for numerous detection and purification technologies in biochemical research. thermofisher.comresearchgate.net

Avidin, a tetrameric glycoprotein (B1211001) from egg whites, and streptavidin, a non-glycosylated tetrameric protein from Streptomyces avidinii, each have four binding sites, allowing one protein to bind up to four biotin molecules. thermofisher.com The bond formation is rapid and remarkably stable, remaining intact across a wide range of pH, temperatures, and denaturing agents. thermofisher.com The strength of this interaction is quantified by its very low dissociation constant (Kd), which is in the femtomolar range.

A new biotin-fluorescein conjugate with an ethylene (B1197577) diamine spacer was reported to be the first fluorescent derivative that accurately mimics D-biotin, exhibiting high affinity, rapid association, and non-cooperative binding to avidin and streptavidin tetramers. nih.gov The specific binding of this conjugate resulted in a significant 84-88% quenching of its fluorescence, a property utilized to monitor the stoichiometric titration of biotin-binding sites. nih.gov

Table 2: Binding Kinetics of Biotin with Avidin and Streptavidin

| Protein | Ligand | Dissociation Constant (Kd) | Key Characteristics | Citations |

|---|---|---|---|---|

| Avidin | Biotin | ~1 x 10-15 M | Strongest known non-covalent biological interaction; tetrameric, glycosylated protein. | researchgate.net, thermofisher.com |

| Streptavidin | Biotin | ~1 x 10-14 M to 1 x 10-15 M | Very high affinity; tetrameric, non-glycosylated protein with lower non-specific binding than avidin. | thermofisher.com |

Selective Labeling via Biotin as a Reactive Handle

Beyond its classic use as an affinity tag for avidin or streptavidin, the biotin molecule itself can function as a reactive handle for the selective chemical labeling of biomolecules. researchgate.netnih.gov This expands the utility of biotinylation from a purely affinity-based tool to one enabling direct chemical conjugation, avoiding the large, protein-based reporters like streptavidin that can cause steric hindrance or unwanted avidity effects. chemrxiv.org

A recently developed method, termed biotin redox-activated chemical tagging (BioReACT), specifically targets the thioether moiety within the biotin structure. chemrxiv.orgacs.org In this approach, oxaziridine-based reagents react rapidly and selectively with biotin's thioether to form stable sulfimide (B8482401) linkages. researchgate.netnih.gov This reaction is efficient and creates a stable covalent bond that has been shown to persist for over ten days at 37°C. researchgate.netacs.org The BioReACT method allows for a predictable and stable chemical conjugation to biotinylated molecules, such as antibodies, oligonucleotides, and other proteins, without needing to screen for a suitable methionine residue on the target protein itself. chemrxiv.orgacs.org This versatility has been demonstrated through the creation of fluorescently labeled antibodies and antibody-drug conjugates. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| Acriflavin | |

| This compound | |

| Biotin | |

| Avidin | |

| Streptavidin | |

| Hypoxia-Inducible Factor 1-alpha (HIF-1α) | |

| Hypoxia-Inducible Factor 1-beta (HIF-1β) | |

| Signal Transducer and Activator of Transcription 5 (STAT5) | |

| STAT5A | |

| STAT5B | |

| Pyruvate Dehydrogenase Kinase 1 (PDK1) | |

| Biotin-fluorescein conjugate |

Applications of Acriflavin Biotin Conjugates in Advanced Biological Research

Targeted Delivery Systems in Cellular and Preclinical Models

The use of biotin (B1667282) as a targeting ligand is a well-established strategy in the development of delivery systems for therapeutic and imaging agents. nih.govrsc.org This approach relies on the observation that many pathological cells, particularly cancer cells, exhibit an increased demand for vitamins for rapid proliferation, leading to the overexpression of vitamin receptors on their surface. rsc.orgresearchgate.net

Acriflavin-biotin conjugates can be specifically directed toward cells that overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT). nih.govnih.gov This transporter is found in high abundance on the surface of various cancer cell types, including ovarian, lung, colon, and breast cancers. nih.govrsc.org The targeting mechanism involves the binding of the biotin moiety of the conjugate to these overexpressed receptors, which triggers receptor-mediated endocytosis, a process where the cell internalizes the conjugate. rsc.orgacs.orgnih.gov This strategy enhances the intracellular concentration of the conjugated molecule—in this case, acriflavine (B1215748)—in target cells while minimizing its uptake by normal cells that express the receptor at significantly lower levels. nih.govresearchgate.net

Research using biotin-conjugated molecules has demonstrated this principle effectively. For example, studies with biotinylated fluorescent probes have shown specific imaging of cancer cells overexpressing biotin receptors. nih.gov The internalization process is an active transport mechanism, as demonstrated by experiments showing that uptake is inhibited at low temperatures and in sodium-depleted conditions, both of which interfere with the function of transporters like SMVT. nih.gov This receptor-mediated pathway allows biotin conjugates to deliver their payload specifically into the desired cells. researchgate.net

The enhanced specificity of biotin-conjugated systems has been validated in both cellular (in vitro) and preclinical (in vivo) research models. In cell culture experiments, the uptake of biotin-conjugated polymers was found to be significantly higher in cancer cell lines compared to non-targeted polymers. nih.govtandfonline.com For instance, a comparative study showed that biotin-conjugated polymers had a more than three-fold higher uptake in M109 murine lung carcinoma cells than other vitamin-conjugated polymers. nih.gov

Preclinical studies in animal models further corroborate these findings. A biotinylated EphA2 agonist complexed with fluorescently-tagged streptavidin was shown to concentrate specifically in pancreatic and breast cancer tumors in orthotopic nude-mouse models. mdpi.com Similarly, a molecular probe consisting of a taxoid linked to biotin was shown to have high specificity for L1210FR leukemia cells, which overexpress biotin receptors, compared to cell lines with normal or no expression. nih.gov These models confirm that the biotin-targeting strategy can effectively increase the accumulation of a conjugated substance at the tumor site, providing a robust platform for developing more specific research tools and therapeutic agents. mdpi.comgoogle.com

| Research Model | Biotin-Conjugated System | Key Finding | Reference |

| L1210FR Leukemia Cells | Biotin-linker-taxoid conjugate | High specificity and cytotoxicity for cells overexpressing biotin receptors compared to control cells. | nih.gov |

| HeLa and KB Cancer Cells | Biotinylated dimeric squaraine dye (Sq2B) | Probe successfully targeted SMVT on cancer cells, distinguishing them from non-cancer cell lines. | nih.gov |

| M109 Murine Lung Carcinoma Cells | Biotin-conjugated fluorescent polymer | >3-fold higher uptake compared to folic acid or vitamin B12-conjugated polymers. | nih.gov |

| BxPC3 Pancreatic Cancer (Mouse Model) | (147B5)₄-streptavidin-AF conjugate | Specific accumulation in pancreatic tumors in an orthotopic mouse model. | mdpi.com |

Cell-Specific Targeting via Biotin Receptor Overexpression

Biomolecular Labeling and Detection in Research

The dual-functionality of the acriflavin-biotin conjugate makes it a versatile reagent for labeling and detecting biomolecules. Acriflavine provides a fluorescent signal and DNA-binding capability, while biotin serves as a high-affinity tag for purification and secondary detection. wikipedia.orgmedchemexpress.com

Protein biotinylation is the process of covalently attaching biotin to a protein, which can then be used for detection or isolation. wikipedia.orgcreative-diagnostics.com Due to its small size, biotin is unlikely to interfere with the protein's natural function. nih.gov The exceptionally strong and specific interaction between biotin and proteins like streptavidin or avidin (B1170675) is exploited to purify biotinylated proteins from complex mixtures or to detect them in assays such as Western blots and ELISAs. wikipedia.orgcreative-diagnostics.com

An this compound could be attached to a protein of interest through chemical conjugation methods that target specific amino acid functional groups (e.g., primary amines or sulfhydryls). wikipedia.orgcreative-diagnostics.com Once the protein is labeled, the acriflavine component would allow for direct visualization via fluorescence microscopy, while the biotin tag enables efficient purification using streptavidin-coated beads. wikipedia.org Following purification, the identification of specific biotinylation sites and the characterization of the labeled protein are typically achieved through mass spectrometry analysis of digested protein fragments. nih.govresearchgate.net

Acriflavine is a well-known fluorescent dye that intercalates into or binds to nucleic acids, making it a useful label for DNA. medchemexpress.comnih.gov A specific method has been developed to covalently attach acriflavine to DNA by reacting it with aldehyde groups formed through the controlled depurination of the DNA strand. nih.gov This process results in a stable, fluorescently labeled DNA molecule. nih.gov Critically, DNA labeled in this manner retains a high degree of its biological function, with studies showing it can reassociate with a complementary strand at 85% of the rate of unlabeled control DNA. nih.gov

By using an this compound for this labeling, the resulting DNA molecule becomes bifunctional. The acriflavine allows for fluorescent detection, while the biotin tag facilitates a multitude of downstream applications. These include the purification of specific DNA fragments from complex mixtures, the immobilization of DNA on streptavidin-coated surfaces for use in biosensors or microarrays, and the detection of DNA-protein interactions in pull-down assays. jenabioscience.com This dual-labeling approach provides a powerful alternative or supplement to traditional radioactive labeling methods. nih.gov

| Labeled Biomolecule | Labeling Principle | Spectroscopic Properties | Reference |

| DNA | Covalent binding of acriflavin to aldehydes on partially depurinated DNA. | Absorption Maxima: 466 nm, 370 nm | nih.gov |

| DNA | Covalent binding of acriflavin to aldehydes on partially depurinated DNA. | Excitation Maxima: 304 nm, 465 nm | nih.gov |

| DNA | Covalent binding of acriflavin to aldehydes on partially depurinated DNA. | Emission Maximum: 502 nm | nih.gov |

Protein Biotinylation and Identification of Biotinylation Sites

Proximity Labeling Techniques Utilizing Acriflavin-Biotin Conjugates

Proximity labeling is a powerful technique used to map the spatial organization of proteins within living cells. nih.govspringernature.com These methods identify proteins that are near-neighbors to a protein of interest (the "bait"), providing insights into protein-protein interactions and the composition of cellular microenvironments. researchgate.netfrontiersin.org The central principle of the most common proximity labeling methods, such as BioID, involves the use of biotin. nih.govnih.gov

The technique works by fusing a promiscuous biotin ligase enzyme, such as BirA*, to a bait protein. researchgate.netfrontiersin.org When expressed in cells and supplied with excess biotin, this engineered enzyme generates a highly reactive biotin intermediate (biotinoyl-5'-AMP). nih.gov This reactive molecule diffuses a short distance from the enzyme and covalently attaches biotin to the accessible amino acid residues (primarily lysines) of any proteins in its immediate vicinity (the "prey"). frontiersin.orgsyncell.com

These newly biotinylated proteins can then be isolated from the cell lysate using streptavidin affinity capture. nih.govfrontiersin.org The captured proteins are subsequently identified by mass spectrometry, generating a "proxisome"—a list of proteins in close proximity to the original bait protein. researchgate.netfrontiersin.org The use of an this compound could theoretically serve as a specialized probe in variations of this technique, where the acriflavine's fluorescence could aid in visualizing the localization of the labeling activity before cell lysis and analysis.

| Technique | Enzyme | Mechanism | Resolution | Reference |

| BioID | BirA* (mutated Biotin Ligase) | Generates reactive biotinoyl-5'-AMP which biotinylates proximal lysine (B10760008) residues. | ~10-15 nm (micrometer range activity) | nih.govsyncell.com |

| APEX2 | Engineered Ascorbate Peroxidase | In the presence of H₂O₂, converts biotin-phenol into a short-lived, reactive radical that labels nearby proteins. | ~20-100 nm | syncell.com |

| Microscoop® | Photoactivatable Biotin Probe | Light-induced activation of a biotin probe leads to covalent binding to nearby proteins. | ~350 nm | syncell.com |

Photocatalytic Proximity Labeling (iPPL) Applications

Acriflavin-biotin conjugates are pivotal in the technique known as intracellular photocatalytic proximity labeling (iPPL). In this method, acriflavine functions as a cell-permeable photocatalyst. rsc.orgnih.gov When introduced into living cells, often guided to a protein of interest via a genetically fused tag like HaloTag, the acriflavine moiety can be activated by visible light. rsc.orgmdpi.com Upon activation, it generates reactive radical species from a labeling reagent, such as 1-methyl-4-arylurazole (MAUra). rsc.orgacs.org

These highly reactive species have a very short half-life and can only diffuse over a short distance, leading to the covalent labeling (biotinylation, if a biotinylated probe is used) of proteins in the immediate vicinity of the acriflavine-wielding protein of interest. acs.orgnih.gov This allows for the high-resolution mapping of protein-protein interactions (PPIs) within their native cellular microenvironment. rsc.orgnih.gov Research has demonstrated that this approach is highly efficient for profiling the interactions of specific proteins, such as histone H3, to identify chromatin-binding partners. acs.orgnih.govacs.org A key advantage of this light-activated system is the precise temporal control it offers; the labeling reaction can be initiated and terminated simply by switching the light source on and off. mdpi.com

One study successfully applied iPPL to investigate the protein interactions of histone-associated protein H2B in HEK293FT cells, demonstrating that proteins directly interacting with histones and certain RNA-binding proteins were selectively labeled. rsc.orgx-mol.com The labeling radius of iPPL has been shown to be highly restricted, allowing for a more focused and detailed profile of protein interactomes compared to other methods. acs.orgnih.gov

| Key Features of Acriflavine-Mediated iPPL | Description | References |

| Photocatalyst | Acriflavine serves as an efficient, cell-membrane-permeable photocatalyst. | rsc.orgnih.gov |

| Activation | The labeling reaction is triggered by visible light, offering high temporal control. | mdpi.com |

| Labeling Reagent | Typically used with a radical labeling agent like 1-methyl-4-arylurazole (MAUra). | rsc.orgnih.gov |

| Application | Used to profile protein-protein interactions (e.g., histone H2B, H3) in living cells. | rsc.orgnih.govx-mol.com |

| Labeling Radius | Provides a restricted labeling radius of a few nanometers (approx. 6 nm). | rsc.orgnih.govnih.gov |

Complementarity with Biotin Ligase-Derived Proximity Labeling (e.g., BioID/TurboID)

Proximity labeling methods derived from biotin ligases, such as BioID and its successor TurboID, are foundational techniques for mapping protein interactomes. nih.govprinceton.edu These methods utilize a promiscuous biotin ligase (e.g., BirA* in BioID or the engineered TurboID) fused to a protein of interest. princeton.edubiorxiv.org The ligase then generates reactive biotinoyl-5'-AMP, which diffuses from the enzyme's active site and covalently attaches to the lysine residues of nearby proteins. princeton.edu This allows for the identification of both stable and transient protein interactions in living cells. nih.gov

Acriflavine-based iPPL offers significant complementarity to these biotin ligase systems, primarily through its distinct labeling mechanism and radius. rsc.orgnih.gov While BioID and TurboID are powerful, their labeling radius is generally larger and less defined than that of photocatalytic methods. rsc.orgnih.gov In contrast, iPPL, using acriflavine as the photocatalyst, has a demonstrably smaller and more constrained labeling radius, estimated to be around 6 nanometers. rsc.orgnih.govx-mol.com

This key difference makes iPPL a more suitable tool for high-resolution mapping of immediate interaction partners, whereas BioID and TurboID may capture a broader protein neighborhood. acs.orgnih.gov Furthermore, the light-inducible nature of iPPL provides superior temporal resolution compared to the continuous labeling activity of BioID, which often requires long incubation times (e.g., over 18 hours). biorxiv.org While TurboID significantly reduces this labeling time, it still lacks the instantaneous on/off control afforded by a photocatalytic system. biorxiv.orgnih.gov Therefore, researchers can use BioID/TurboID for an initial, broader survey of a protein's environment and then employ acriflavine-mediated iPPL to dissect the core, direct interactions with higher spatial and temporal precision.

| Method | Catalyst | Activation | Labeling Radius | Temporal Control | References |

| iPPL | Acriflavine (Photocatalyst) | Visible Light | ~6 nm | High (light-dependent) | rsc.orgnih.govx-mol.com |

| BioID | BirA* (Biotin Ligase) | Biotin Supplementation | Larger / Broader | Low (continuous) | nih.govprinceton.edu |

| TurboID | Engineered Biotin Ligase | Biotin Supplementation | Larger / Broader | Moderate (faster labeling) | biorxiv.orgnih.gov |

Imaging and Biosensing Applications

The dual properties of the this compound—acriflavine's fluorescence and biotin's specific binding capacity—make it a versatile tool for bio-imaging and the development of sensitive biosensors. nih.gov

The intrinsic fluorescence of the acriflavine moiety allows the this compound to be used as a probe in live-cell imaging. biorxiv.org The biotin component facilitates highly specific targeting within cells. nih.gov By conjugating the biotin end to antibodies or other ligands, the fluorescent acriflavine can be directed to specific cellular proteins or structures. rockefeller.edu

Alternatively, the strong and highly specific interaction between biotin and avidin (or streptavidin) can be exploited. nih.govrockefeller.edu For instance, cells expressing a protein tagged with avidin or streptavidin can be specifically visualized by introducing the this compound. This strategy is part of a broader class of techniques that use biotin conjugation for biological imaging, allowing for the tracking of molecules and cellular processes in real-time. nih.gov Such multifunctional probes that combine a fluorophore with a biotin handle are valuable for experiments that require both visualization and subsequent affinity capture of the target protein. biorxiv.org

The this compound is well-suited for the design of specific and sensitive biosensors. nih.govnih.gov The biotin group allows for easy and stable immobilization of the conjugate onto a sensor surface pre-coated with avidin or streptavidin, a common strategy in biosensor development. nih.gov

In one application, acriflavine itself has been used as an electrochemical probe in an aptamer-based biosensor. researchgate.net In this design, acriflavine was immobilized on an electrode, and its electron transfer properties were altered upon the binding of an analyte to a linked aptamer. researchgate.net An this compound could be similarly employed in electrochemical or fluorescence-based sensors. For example, in a Förster Resonance Energy Transfer (FRET) based sensor, the acriflavine could act as a donor or acceptor fluorophore to report on binding events or conformational changes of a target biomolecule. nih.gov

Furthermore, the development of graphene field-effect transistor (GFET) biosensors highlights the utility of the biotin-avidin linkage for achieving ultra-high sensitivity. nih.gov A GFET sensor with an avidin-functionalized surface could detect the binding of an this compound, allowing for the quantitative detection of biomolecules at very low concentrations. nih.gov

| Application | Role of Acriflavine | Role of Biotin | Principle | References |

| Live-Cell Imaging | Fluorescent reporter | Targeting/Affinity tag | Directs the fluorophore to specific cellular locations via biotin-avidin or biotin-antibody binding. | nih.govbiorxiv.orgrockefeller.edu |

| Biosensors | Electrochemical or fluorescent probe | Immobilization anchor | The conjugate is anchored to a sensor surface via the high-affinity biotin-avidin bond; acriflavine signals the detection event. | nih.govnih.govresearchgate.net |

Live-Cell Imaging Studies

Investigation of Cell Proliferation and Cell Cycle Dynamics in Research Models

The this compound holds potential for investigating the complex processes of cell proliferation and cell cycle progression by leveraging the distinct biological activities of its two components.

Acriflavine is a known inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a transcription factor that plays a crucial role in cellular adaptation to low oxygen, metabolism, and proliferation. nih.govnih.gov By inhibiting the dimerization of HIF-1α, acriflavine can suppress tumor growth and has been shown to reduce cell proliferation in various cancer models, including melanoma and breast cancer. nih.govnih.gov Studies have demonstrated that acriflavine treatment can reduce tumor size in animal models and modulate glucose metabolism, which is essential for rapidly dividing cells. nih.govnih.gov

Concurrently, biotin is known to be in high demand by proliferating cells. nih.gov The uptake of biotin by peripheral blood mononuclear cells (PBMCs) increases early in the cell cycle, and this increased uptake is linked to the heightened activity of biotin-dependent carboxylases required for metabolism and cell growth. nih.gov Indeed, sequestering biotin with avidin has been shown to inhibit the proliferation of PBMCs and arrest the cell cycle in the G0/G1 phase. ui.ac.id

The this compound can, therefore, be used as a dual-function tool. The biotin moiety can be used to target or identify cells with high metabolic and proliferative rates, which exhibit increased biotin uptake. nih.gov Simultaneously, the acriflavine component can act as a fluorescent reporter to visualize these cells or as an active agent to modulate their proliferative state by inhibiting HIF-1 pathways. nih.gov This allows for targeted studies on the effects of HIF-1 inhibition on specific, actively dividing cell populations within a heterogeneous sample.

Advanced Methodological Approaches and Analytical Techniques for Acriflavin Biotin Conjugates

Spectroscopic and Microscopic Methodologies

The inherent fluorescence of the acriflavine (B1215748) component of the conjugate is central to its application in advanced imaging and detection techniques.

Acriflavin-biotin conjugates serve as valuable molecular tools for a variety of biochemical applications, largely due to the fluorescent nature of acriflavine. moleculardepot.com This property allows for direct visualization and quantification in a range of experimental setups. Acriflavine, a fluorescent dye, can be used to label nucleic acids. medchemexpress.com

Confocal Laser Endomicroscopy (CLE) is a powerful imaging technique that provides real-time, high-resolution microscopic views of tissue in vivo. plos.orgamegroups.org In the context of acriflavin-biotin conjugates, the acriflavine component acts as a fluorescent contrast agent. plos.orgmdpi.com When introduced, it allows for the detailed visualization of cellular and tissue architecture. plos.org For instance, studies have demonstrated the use of acriflavine in CLE to differentiate between healthy and neoplastic tissues in the brain, with the dye providing excellent contrast for imaging. plos.org The technique relies on a laser to excite the fluorescent agent and a pinhole to reject out-of-focus light, resulting in a clear optical slice of the tissue. amegroups.org While acriflavine has shown utility, its application in a clinical neurosurgical setting for in vivo imaging is not yet approved. plos.org

The principle of fluorescence detection with conjugates like fluorescein (B123965) biotin (B1667282), which is analogous to the fluorescent component of the acriflavin-biotin conjugate, is also used to detect and quantify biotin binding sites and the degree of protein biotinylation. biotium.com This methodology's sensitivity can be comparable to that of silver staining for detecting biotinylated proteins in gels. nih.gov

Key Parameters of Confocal Laser Endomicroscopy:

| Parameter | Description |

|---|---|

| Excitation Wavelength | Typically a solid-state blue laser with a wavelength of 488 nm is used. mdpi.com |

| Detection Wavelength | Light emission is detected in the range of 505–585 nm. mdpi.com |

| Lateral Resolution | Approximately 0.7 µm. mdpi.com |

| Vertical Resolution | "Optical slice thickness" is around 7 µm. mdpi.com |

| Penetration Depth | Can scan tissue as deep as 250 µm from the imaging window. mdpi.com |

Chemiluminescence assays offer a highly sensitive method for studying molecular interactions. bpsbioscience.com In the context of acriflavin-biotin conjugates, these assays can be designed to quantify the interaction between the biotin moiety and its binding partners, such as avidin (B1170675) or streptavidin. nih.govmdpi.com

The general principle involves the biotinylated molecule binding to a surface coated with streptavidin or avidin. bpsbioscience.com A subsequent detection antibody conjugated to an enzyme, often horseradish peroxidase (HRP), is introduced. bpsbioscience.com The addition of a chemiluminescent substrate results in a light signal that is proportional to the amount of bound conjugate. bpsbioscience.com These assays are characterized by their high specificity, large dynamic range, and low background noise. bpsbioscience.com

A specific application is a competitive assay format. For example, a biotinylated quinone was used as a chemiluminescence sensor for the biotin-avidin interaction. nih.gov When the biotinylated quinone binds to avidin, the chemiluminescence is reduced. nih.gov The introduction of free biotin displaces the biotinylated quinone, leading to a restoration of the chemiluminescent signal. nih.gov This principle can be adapted to quantify the concentration of biotinylated molecules, like the this compound.

Characteristics of a Competitive Chemiluminescence Assay for Biotin:

| Feature | Finding | Reference |

|---|---|---|

| Linear Range | 1.0–100 µM | nih.gov |

| Detection Limit | 0.58 µM | nih.gov |

| Recovery in Vitamin Tablets | 91.3% to 110% | nih.govmdpi.com |

| Precision (RSD) | < 8.7% | nih.govmdpi.com |

Fluorescence-Based Detection and Imaging (e.g., Confocal Laser Endomicroscopy)

Affinity-Based Purification and Enrichment Techniques

The biotin component of the conjugate provides a powerful handle for the purification and enrichment of the conjugate itself or any biomolecules it is bound to. This is based on the exceptionally strong and specific interaction between biotin and streptavidin (or avidin). thermofisher.com

Streptavidin-based enrichment is a widely used method for isolating biotin-tagged molecules. nih.gov Streptavidin is typically immobilized on a solid support, such as magnetic beads or resin. nih.govtakara-bio.co.jp When a sample containing biotinylated molecules, such as proteins or nucleic acids complexed with acriflavin-biotin, is passed over this support, the biotinylated entities are captured with high affinity and specificity. takara-bio.co.jpcelemics.com

This technique is crucial in proteomics and other molecular biology applications for enriching low-abundance proteins or specific protein complexes for further analysis. nih.govtakara-bio.co.jp The high binding capacity of streptavidin beads allows for efficient isolation of target molecules from complex biological mixtures like cell lysates. takara-bio.co.jpcelemics.com

Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture using an antibody that specifically binds to that protein. thermofisher.com When combined with biotinylation, this method's utility is enhanced.

In this approach, proteins in a cell extract are first biotinylated. An antibody specific to a target protein is then used to pull down that protein, along with any interacting partners. The entire complex, now containing biotinylated proteins, can be detected or further purified using streptavidin-conjugated reagents. For instance, a study on Helicobacter pylori used an anti-CagI antibody to co-immunoprecipitate biotin-labeled proteins, which were subsequently detected on a Western blot using HRP-conjugated anti-biotin antibody. researchgate.net This allows for the identification of proteins that interact with the target of the primary antibody.

The acyl-biotin exchange (ABE) assay is a specific type of immunoprecipitation used to detect protein palmitoylation. researchgate.net In this multi-step process, a target protein is first immunoprecipitated, and then specific cysteine modifications are biotinylated, allowing for their detection with streptavidin. researchgate.net

Streptavidin-Based Enrichment of Biotinylated Biomolecules

Quantitative Biological Assays

Quantitative biological assays are essential for determining the effects and mechanisms of action of molecules like the this compound in a biological context.

Various assays can be employed to assess the biological activity of biotin conjugates. For example, the antiproliferative activity of biotinylated colchicine (B1669291) derivatives was evaluated using an MTT assay in different human tumor cell lines. nih.gov The stability and release of such conjugates can be monitored by techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

Furthermore, the impact of these conjugates on specific cellular processes can be investigated. For instance, the effect of a biotinylated compound on tubulin polymerization was studied to understand its biological mechanism. nih.gov The uptake of biotin conjugates into cells can be quantified using radiolabeled biotin, such as [³H]biotin, in competition assays with unlabeled biotin or its analogs. nih.gov These assays help to determine the specificity of uptake and the involvement of biotin transporters. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) Variations Using Biotin-Streptavidin Systems

The biotin-streptavidin system is a cornerstone of modern immunoassays, offering significant signal amplification and enhanced sensitivity. biosensingusa.comthermofisher.comantibody-creativebiolabs.com The exceptionally strong and specific interaction between biotin and streptavidin is exploited in various ELISA formats to improve the detection of low-abundance analytes. thermofisher.comantibody-creativebiolabs.com When an this compound is the target analyte or part of the detection system, these assays can be adapted for high-sensitivity measurements.

In a typical sandwich ELISA format utilizing a biotin-streptavidin system, a capture antibody is immobilized on a microplate well. The sample containing the antigen is added, followed by a biotinylated detection antibody. The signal is then generated by adding an enzyme-conjugated streptavidin, such as streptavidin-horseradish peroxidase (HRP), which binds to the biotinylated detection antibody. antibody-creativebiolabs.combio-rad-antibodies.comgmpc-akademie.de This multi-layered approach amplifies the signal because one detection antibody can bind multiple enzyme-conjugated streptavidin molecules, leading to a stronger signal compared to a direct or indirect ELISA. antibody-creativebiolabs.com

A variation of this technique involves a competition-based strategy to further enhance sensitivity. In such a setup, free biotin can be pre-mixed with the enzyme-conjugated streptavidin. This occupies some of the biotin-binding sites on streptavidin, which can lead to a more controlled and sensitive detection of the biotinylated target. acs.org

The native fluorescence of the acriflavine component of the conjugate also opens the possibility of fluorescence-based detection methods, where the signal is measured directly from the fluorescence of the conjugate, potentially simplifying the assay by removing the need for an enzymatic substrate. nih.govresearchgate.net

Table 1: Comparison of ELISA Formats with Biotin-Streptavidin Signal Amplification

| Format | Principle | Key Reagents | Signal Generation | Advantage |

| Direct ELISA with Biotin-Streptavidin | Antigen is coated on the plate, followed by a biotinylated primary antibody and then enzyme-conjugated streptavidin. | Biotinylated primary antibody, enzyme-conjugated streptavidin | Enzymatic reaction with substrate | Simpler and faster than sandwich ELISA. |

| Sandwich ELISA with Biotin-Streptavidin | A capture antibody binds the antigen, which is then detected by a biotinylated secondary antibody and enzyme-conjugated streptavidin. antibody-creativebiolabs.com | Capture antibody, biotinylated detection antibody, enzyme-conjugated streptavidin antibody-creativebiolabs.com | Enzymatic reaction with substrate | High specificity and sensitivity, suitable for complex samples. antibody-creativebiolabs.com |

| Competitive ELISA | The sample analyte competes with a known amount of biotinylated analyte for binding to a limited amount of capture antibody. | Capture antibody, enzyme-conjugated streptavidin, known biotinylated analyte | Inverse relationship between analyte concentration and signal | Useful for small molecules and when only one antibody is available. |

| Fluorescence-Based Detection | Utilizes the intrinsic fluorescence of a molecule like acriflavin within the conjugate for direct signal measurement. | Biotinylated fluorescent conjugate, streptavidin-coated plate | Direct fluorescence measurement | No enzymatic step, potentially faster and less background. |

Flow Cytometry for Cellular Analysis

Flow cytometry is a powerful technique for the rapid, multi-parametric analysis of single cells in a heterogeneous population. bio-rad-antibodies.commdpi.com The use of biotinylated probes, such as antibodies or the this compound itself, in conjunction with fluorescently-labeled streptavidin, allows for highly specific and amplified detection of cellular targets. thermofisher.combio-rad-antibodies.com

An this compound can be used in flow cytometry in several ways. Due to acriflavine's ability to intercalate into DNA, the conjugate could potentially be used to analyze the cell cycle. mdpi.com As cells progress through the cell cycle, their DNA content changes, which would be reflected in the fluorescence intensity of the incorporated this compound.

Furthermore, if the this compound is used to target a specific cellular component or is taken up by cells through a particular mechanism, flow cytometry can be employed to quantify the number of positive cells and the intensity of the signal within each cell. mdpi.comnih.gov For example, if the conjugate is designed to bind to a specific cell surface receptor, cells expressing the receptor can be identified and sorted. The biotin tag allows for a secondary detection step using streptavidin conjugated to a different fluorophore, providing signal amplification and flexibility in multicolor experimental designs. bio-rad-antibodies.comlumiprobe.com

Table 2: Hypothetical Flow Cytometry Experiment to Analyze Cellular Uptake of this compound

| Parameter | Description | Example |

| Cell Type | The biological system being investigated. | Melanoma cell line (e.g., B16/F10) mdpi.com |

| Probe | The fluorescent and biotinylated molecule used for labeling. | This compound |

| Incubation | Conditions for allowing the probe to interact with or be taken up by the cells. | 2.5 µM conjugate for 24 hours |

| Detection Method 1 (Direct) | Measurement of the intrinsic fluorescence of the acriflavin component. | Excitation/Emission: ~451/502 nm researchgate.net |

| Detection Method 2 (Indirect/Amplified) | Use of a fluorescently-labeled streptavidin to bind to the biotin moiety of the conjugate. | Streptavidin-Alexa Fluor 647 |

| Analysis | Gating strategy and data to be collected. | Forward and side scatter for cell population, fluorescence intensity histogram to quantify uptake. |

| Expected Outcome | A shift in fluorescence intensity in cells that have taken up the this compound compared to a control population. | Quantification of the percentage of positive cells and the mean fluorescence intensity. |

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Interaction Kinetics

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free techniques that allow for the real-time analysis of biomolecular interactions. sartorius.hrnicoyalife.com These methods are invaluable for determining the kinetics (association and dissociation rates) and affinity of binding events. The biotin-streptavidin interaction is frequently used in these assays to immobilize a biotinylated molecule onto a streptavidin-coated sensor surface in a stable and oriented manner. biosensingusa.combiosensingusa.comresearchgate.net

To study the interaction of an this compound with a target protein, the target protein would be immobilized on the sensor chip. The this compound would then be flowed over the surface as the analyte. Alternatively, and more commonly for biotinylated ligands, streptavidin is coated on the sensor chip, and the this compound is captured on the surface. biosensingusa.combiosensingusa.com The molecule of interest is then flowed over the captured conjugate to measure the interaction. This setup ensures a uniform orientation of the conjugate, which can be critical for accurate kinetic measurements.

SPR measures changes in the refractive index at the sensor surface as molecules bind and dissociate, while BLI measures changes in the interference pattern of light reflected from the sensor tip. sartorius.hrnicoyalife.com Both techniques produce a sensorgram, a plot of the response over time, from which kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be calculated. biosensingusa.combiosensingusa.com

Table 3: Representative Kinetic Data from an SPR Experiment

This table illustrates the type of data obtained from an SPR analysis of an this compound interacting with a hypothetical target protein. The conjugate is captured on a streptavidin sensor chip.

| Analyte Concentration (nM) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) |

| 10 | 3.5 x 10⁶ | 3.9 x 10⁻² | 11.1 |

| 25 | 3.5 x 10⁶ | 3.9 x 10⁻² | 11.1 |

| 50 | 3.5 x 10⁶ | 3.9 x 10⁻² | 11.1 |

| 100 | 3.5 x 10⁶ | 3.9 x 10⁻² | 11.1 |

| 200 | 3.5 x 10⁶ | 3.9 x 10⁻² | 11.1 |

| (Data is hypothetical but based on typical values for small molecule-protein interactions measured by SPR. biosensingusa.combiosensingusa.com) |

Advanced Mass Spectrometry for Biotinylation Site Identification

Mass spectrometry (MS) is an indispensable tool for the characterization of proteins and their modifications, including the identification of biotinylation sites. nih.govacs.org When an this compound is used to label a target protein, MS can be employed to confirm the covalent attachment of the conjugate and to pinpoint the exact amino acid residue(s) to which it is bound. frontiersin.org

The general workflow involves the incubation of the target protein with the this compound, followed by proteolytic digestion of the protein (e.g., with trypsin). The resulting peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The mass of the this compound will add a specific mass shift to the modified peptide, which can be identified in the MS spectrum. acs.org For example, the modification of a peptide with an this compound would result in a mass increase corresponding to the molecular weight of the conjugate.

A method known as "Direct Detection of Biotin-containing Tags" (DiDBiT) has been developed to improve the detection of biotinylated peptides. nih.govacs.org This technique involves digesting the protein sample before enriching for the biotin-tagged peptides, which reduces sample complexity and enhances the identification of the labeled peptides by MS. nih.gov Subsequent fragmentation of the modified peptide in the mass spectrometer (MS/MS) allows for the determination of its amino acid sequence, thereby identifying the site of biotinylation. frontiersin.org

Table 4: Expected Mass Shifts in Mass Spectrometry for this compound

| Compound/Moiety | Molecular Weight ( g/mol ) | Mass Shift in MS (Da) |

| This compound | ~493.62 | +493.62 |

| Biotin | ~244.31 | +226.08 (for NHS-biotin on a lysine) acs.org |

| Acriflavine | ~259.73 | Variable depending on linkage |

Note: The precise mass shift depends on the exact chemical linkage between the conjugate and the amino acid residue.

Structure Activity Relationship Studies and Rational Design of Acriflavin Biotin Conjugates

Impact of Conjugation Linker Chemistry on Biological Activity and Interaction

Cleavable Linkers: These are designed to be stable in the bloodstream but break down under specific conditions prevalent at the target site, such as changes in pH or the presence of certain enzymes. nih.gov This allows for the selective release of the acriflavine (B1215748) payload. nih.gov

Acid-Sensitive Linkers: Hydrazone linkers, for example, are relatively stable at physiological pH (7.4) but hydrolyze in the more acidic environment of endosomes and lysosomes (pH 4.5-5.0). cam.ac.uk This strategy ensures that the acriflavine is released inside the target cell after internalization.

Reducible Linkers: Disulfide-containing linkers are cleaved in the presence of high concentrations of reducing agents like glutathione, which is abundant inside cells but less so in the bloodstream. mdpi.com This intracellular release mechanism minimizes off-target toxicity. The stability and release rate of disulfide linkers can be fine-tuned by introducing steric hindrance near the disulfide bond. cam.ac.uk

Enzyme-Labile Linkers: Peptide linkers, particularly those containing dipeptides, can be designed to be substrates for specific enzymes, like cathepsins, that are overexpressed in tumor environments. cam.ac.uk

Non-Cleavable Linkers: These form a stable bond between acriflavine and biotin (B1667282). The entire conjugate is internalized, and the subsequent degradation of the antibody-conjugate complex within the lysosome releases the acriflavine payload, often with the linker and an amino acid residue still attached.

The chemistry of the linker also influences the physical properties of the conjugate. For instance, the use of hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), can improve the aqueous solubility of the conjugate and prevent aggregation. ethz.ch The choice between these linker strategies depends on the specific application and the biological target. cam.ac.uk

| Linker Type | Cleavage Mechanism | Typical Location of Payload Release | Key Characteristics |

| Hydrazone | Acid Hydrolysis | Endosomes/Lysosomes (low pH) | Stable at physiological pH, labile at acidic pH. cam.ac.uk |

| Disulfide | Reduction | Cytosol (high glutathione) | Tunable stability based on steric hindrance. cam.ac.ukmdpi.com |

| Dipeptide | Enzymatic Cleavage | Tumor Microenvironment/Lysosomes | Specificity depends on the chosen peptide sequence and target enzyme. cam.ac.uk |

| Thioether (Non-cleavable) | Proteolytic Degradation | Lysosomes | High stability in circulation; releases payload-linker-amino acid complex. |

Role of Acriflavine Moiety Modifications on Conjugate Function

Acriflavine and its derivatives belong to the acridine (B1665455) class of compounds, known for their ability to intercalate into DNA, a property central to their biological activity. mdpi.com Modifications to the acriflavine scaffold itself can significantly alter the function of the resulting biotin conjugate, affecting its cytotoxicity, DNA binding affinity, and interaction with other cellular targets.

Furthermore, conjugating acriflavine to other molecules, such as polymers or peptides, can enhance its properties. Acridine-peptide conjugates have been shown to possess potent antifungal and antibiofilm activity. semanticscholar.org In the context of a biotin conjugate, modifications could be designed to:

Enhance Cytotoxicity: Introducing additional functional groups to the acridine ring could increase its DNA-damaging potential or alter its mechanism of action. mdpi.com

Modulate DNA Binding: Changes to the aromatic system or the amino substituents can increase or decrease the affinity and sequence selectivity of DNA intercalation.

The precise point of attachment of the linker to the acriflavine molecule is also critical. Acriflavine has two primary amino groups, and the conjugation reaction can be controlled to achieve a specific linkage, which may influence how the payload is presented and released. dergipark.org.trdergipark.org.tr

| Modification Site | Type of Modification | Potential Impact on Conjugate Function |

| 9-Anilinoacridine Core | Addition of a methyl triazene (B1217601) moiety | Creates a molecular hybrid that both intercalates and methylates DNA. mdpi.com |

| Acridine Ring | Substitution with various aromatic amines | Alters anti-proliferative activity against different cancer cell lines. mdpi.com |

| 3,6-Diamino Groups | Conjugation to a polymer backbone | Increases water solubility and creates a polymeric drug delivery system. dergipark.org.tr |

| Acridine Core | Conjugation to cationic peptides | Creates amphipathic molecules with antimicrobial and antibiofilm properties. semanticscholar.org |

Influence of Biotin Moiety Modifications on Targeting and Binding Affinity

A key consideration is the steric hindrance that can occur when a large molecule like acriflavine is conjugated to biotin. This can impede biotin's access to the binding pocket of avidin (B1170675). creative-biolabs.com To overcome this, a spacer arm is often incorporated between the biotin and the point of conjugation. creative-biolabs.comthermofisher.com Longer spacer arms can provide streptavidin with easier access to the biotin, enhancing detection sensitivity or binding efficiency. creative-biolabs.comthermofisher.com

Modifications to the biotin molecule itself can be used to create reversible or pH-sensitive binding, which is advantageous for applications like affinity purification or controlled release from a streptavidin-coated surface. thermofisher.com

Iminobiotin: This analog binds to avidin strongly at a basic pH (e.g., pH 9) but dissociates at an acidic pH (e.g., pH 4). This allows for the capture and subsequent release of the conjugate under mild conditions, preserving its biological function. thermofisher.com

Desthiobiotin: As an analog missing the sulfur atom, desthiobiotin exhibits a weaker binding affinity to streptavidin than biotin. This allows for elution under gentler conditions than the harsh denaturing agents often required to break the biotin-streptavidin bond. thermofisher.com

Photocleavable Biotin: This modification includes a photocleavable spacer arm that can be broken upon exposure to UV light, allowing for the controlled release of the conjugate from a streptavidin-bound state. creative-biolabs.com

The valeric acid side chain of biotin is the part that is easily derivatized for conjugation without affecting the ureido ring responsible for avidin binding. thermofisher.com This allows for a wide range of chemical linkers and payloads to be attached while preserving the targeting function. thermofisher.com

| Biotin Modification | Key Structural Feature | Impact on Avidin/Streptavidin Binding | Potential Application |

| Standard Biotin | Unmodified | Very strong, essentially irreversible binding (Ka=10¹⁵ M⁻¹). thermofisher.com | Stable targeting, immobilization, and detection. creative-biolabs.com |

| Iminobiotin | Cyclic guanidino analog | pH-dependent binding; strong at pH >9, weak at pH 4 (Ka=10⁸ M⁻¹). thermofisher.com | Affinity purification with mild elution. thermofisher.com |

| Desthiobiotin | Sulfur atom in tetrahydrothiophene (B86538) ring is removed | Weaker, reversible binding. | Elution under non-denaturing conditions. thermofisher.com |

| Biotin with Long Spacer Arm | Increased distance between biotin and conjugate | Minimizes steric hindrance, providing easier access for avidin. creative-biolabs.com | Enhanced binding and detection sensitivity. thermofisher.com |

| Dual Biotin | Two biotin groups in one molecule | Improved binding affinity. creative-biolabs.com | High-sensitivity assays. creative-biolabs.com |

| Photocleavable (PC) Biotin | Linker contains a photocleavable group | Binding is strong until cleaved by UV light. creative-biolabs.com | Controlled release from a surface. creative-biolabs.com |

Computational Modeling and Theoretical Predictions for Conjugate Design

The rational design of acriflavin-biotin conjugates can be significantly accelerated and refined through the use of computational modeling and theoretical predictions. These in silico methods allow researchers to predict the structural and energetic properties of the conjugate and its interactions with biological targets before undertaking complex and costly synthesis and experimental testing. biomaterials.orgacs.org

Molecular Docking: This technique can be used to predict the preferred orientation and binding affinity of the acriflavin-biotin conjugate with its targets. For instance, docking simulations could model:

The intercalation of the acriflavine moiety into a specific DNA sequence.

The binding of the biotin moiety into the pocket of avidin or streptavidin, helping to assess the impact of different linkers or modifications on binding strength.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the conjugate over time. This can be used to:

Assess the conformational flexibility of the linker and how it influences the accessibility of both the acriflavine and biotin ends.

Simulate the stability of the conjugate in an aqueous environment, predicting its solubility and tendency to aggregate.

Study the process of the conjugate binding to its target, revealing the energetic changes and key interactions along the binding pathway. nih.gov

Quantum Mechanics (QM) Calculations: QM methods can be applied to study the electronic structure of the conjugate. This is particularly useful for understanding the reactivity of different parts of the molecule, such as predicting the stability of a cleavable linker or the mechanism of DNA intercalation by acriflavine.

By integrating these computational approaches, a more rational design process can be established. For example, a library of virtual conjugates with different linkers and modification patterns can be screened computationally to identify candidates with the most promising predicted properties for stability, target binding, and payload release. biomaterials.org These prioritized candidates can then be synthesized for experimental validation, streamlining the development pipeline.

| Computational Method | Objective in Conjugate Design | Predicted Outcome |

| Molecular Docking | Predict binding mode and affinity. | Preferred orientation of acriflavine in DNA; Binding energy of biotin in the avidin pocket. |

| Molecular Dynamics (MD) | Analyze flexibility, stability, and conformational changes. | Linker flexibility; conjugate stability in solution; accessibility of active moieties. |

| Quantum Mechanics (QM) | Study electronic structure and reactivity. | Stability of cleavable linkers; reaction mechanisms for payload release. |

| Virtual Screening | Identify lead candidates from a large library. | Ranking of potential conjugates based on predicted binding affinity and stability. |

Current Challenges and Future Research Trajectories for Acriflavin Biotin Conjugates

Overcoming Limitations in Current Research Applications

The utility of acriflavin-biotin conjugates in research is not without its challenges, many of which stem from the intrinsic properties of its constituent parts and the complexities of biological systems. A primary limitation of acriflavine (B1215748) is its potential for off-target effects and systemic toxicity, which can confound experimental results. google.com While conjugation to a targeting moiety like biotin (B1667282) is a strategy to mitigate this, it introduces a separate set of challenges centered on cellular uptake.

A significant unresolved issue for biotin conjugates is the mechanism of their entry into cells. nih.govnih.gov Structure-activity relationship (SAR) studies have consistently shown that the free carboxylic acid group on biotin is crucial for recognition and transport by the sodium-dependent multivitamin transporter (SMVT), the main transporter for biotin. nih.govresearchgate.net However, conjugation with a payload like acriflavine necessitates the modification of this very carboxyl group, typically into an amide, which should theoretically abolish recognition by SMVT. nih.gov This discrepancy raises fundamental questions about how these conjugates are internalized, with possibilities including an as-yet-unidentified biotin receptor or other alternative uptake pathways. nih.govnih.gov

Furthermore, proximity labeling techniques that utilize biotin, such as BioID, can suffer from long labeling times (15-18 hours), which may increase non-specific background signals. nih.gov While newer versions like TurboID have reduced this time to minutes, the potential for labeling functionally irrelevant but spatially close proteins remains a limitation. nih.gov Overcoming these hurdles requires a deeper understanding of the conjugate's transport mechanism and refining the spatial and temporal control of its activity within the cell.

Advancements in Targeted Delivery Mechanisms for Research Tools

Targeted delivery is a cornerstone of modern chemical biology, aiming to increase the concentration of a research tool at a specific site while minimizing its effects elsewhere. Biotin is a popular targeting ligand because its transporter, SMVT, is often overexpressed in rapidly proliferating cells, such as cancer cells. rsc.orgnih.gov This makes the acriflavin-biotin conjugate a promising tool for selectively studying these cell populations.

Despite the questions surrounding the uptake mechanism of carboxyl-modified biotin conjugates, their enhanced uptake in certain cell lines compared to non-targeted molecules has been observed. nih.gov Research into the uptake of biotin-conjugated peptides has shown that while free biotin is a strong competitor for uptake, other biotin derivatives also show inhibitory effects, suggesting a complex interaction with cell surface components. nih.gov

The avidin-biotin system offers a highly versatile platform for building sophisticated, multi-component research tools. researchgate.netnih.gov The exceptionally strong non-covalent interaction between biotin and avidin (B1170675) (or streptavidin) can be exploited to assemble modular complexes. nih.govnih.gov For instance, an this compound could be used as a primary probe to bind to its intracellular target. Subsequently, a secondary probe, such as an avidin-conjugated enzyme or fluorophore, could be introduced to amplify a signal or elicit a secondary function, providing a "pre-targeting" approach that can improve target-to-background ratios in imaging and detection applications. nih.gov

Table 1: Selected Research Findings on the Uptake and Inhibition of Biotin and its Derivatives

| Competing Compound | Effect on [³H]biotin Uptake | Experimental Context | Reference |

|---|---|---|---|

| Unlabelled Biotin | Significantly decreased uptake to as low as 9.03% of control. | Competition experiments in various cell lines. | nih.gov |

| Biotin Methyl Ester / Biocytin | Non-significant or weak inhibitory effect on uptake. | Demonstrates the importance of the free carboxyl group for SMVT-mediated transport. | nih.gov |

| α-Lipoic Acid | Significantly reduced uptake to 6.97% of control. | Competes for uptake, suggesting shared transport mechanisms. | nih.gov |

| Pantothenic Acid | Significantly reduced uptake to 9.12% of control. | Another vitamin that competes for the SMVT transporter. | nih.gov |

| Desthiobiotin | Significantly inhibited uptake, reducing it to ~45% in some experiments. | A biotin analog that retains some ability to compete for transport. | nih.gov |

Novel Applications in Systems Biology and Multi-Omics Research

Systems biology aims to understand the broader network of interactions that govern cellular processes. Acriflavin-biotin conjugates are well-suited for integration into multi-omics workflows, particularly in proteomics and genomics. The biotin handle is a key component of powerful proximity-labeling techniques like BioID and APEX, which are designed to map protein-protein interactions (PPIs) and the composition of cellular microenvironments in living cells. nih.govresearchgate.net

An this compound can act as a "bait" molecule. Since acriflavine is known to intercalate into DNA and inhibit the HIF-1α transcription factor, the conjugate can be used to identify the network of proteins and nucleic acids that it interacts with directly or is in close proximity to. google.commdpi.com Following incubation with cells, a biotin-ligase or peroxidase fused to a protein of interest can biotinylate nearby molecules, including the conjugate bound to its target. nih.gov Alternatively, the inherent reactivity of the acriflavine moiety could be harnessed. These biotinylated molecules can then be enriched using anti-biotin antibodies and identified via mass spectrometry, providing a snapshot of the conjugate's interactome. nih.gov

This approach allows researchers to move beyond studying a single target and instead map the systemic effects of the molecule. For example, it could reveal how acriflavine binding influences local chromatin structure, which transcription factors are recruited or displaced, and what other proteins are involved in its mechanism of action. nih.gov Integrating these proteomic findings with transcriptomic and metabolomic data can provide a comprehensive, multi-layered understanding of the cellular response to the this compound. mdpi.com

Development of Acriflavin-Biotin Conjugates for Advanced Detection and Diagnostic Research Methodologies

The dual nature of the this compound makes it a versatile tool for developing novel detection and diagnostic research methods. Acriflavine's intrinsic fluorescence allows it to function as a reporter molecule, while biotin acts as an affinity tag for targeting and capture. moleculardepot.commoleculardepot.com This combination enables the creation of targeted fluorescent probes for applications such as flow cytometry and fluorescence microscopy, including in vivo imaging techniques like confocal laser endomicroscopy. researchgate.netnih.gov